molecular formula C20H17N3O2S B10991002 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10991002
M. Wt: 363.4 g/mol
InChI Key: QQCZEEMFFYMVGG-UHFFFAOYSA-N
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Description

2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic chemical compound with a molecular structure incorporating both indole and thiazole heterocyclic systems, designed for research applications in medicinal chemistry and drug discovery. The compound features a benzyloxy-substituted indole core linked via an acetamide bridge to a 1,3-thiazol-2-yl group, creating a multifunctional scaffold with potential for diverse biological interactions. This molecular architecture is of significant interest in pharmaceutical research, particularly in developing novel therapeutic agents, as both indole and thiazole moieties are known to exhibit substantial pharmacological potential . Researchers investigating antiviral compounds may find this compound particularly valuable, as structurally related acetamide derivatives containing indole rings have demonstrated promising activity against respiratory syncytial virus (RSV) in vitro studies . These derivatives have shown mechanism-based activity, functioning either as inhibitors of viral membrane fusion or at the stage of viral genome replication and transcription . Additionally, the thiazole component present in this compound is a privileged structure in medicinal chemistry, with documented applications in anticancer research . The compound is provided strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material with appropriate safety precautions and consult relevant literature for specific application protocols.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(6-phenylmethoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24)

InChI Key

QQCZEEMFFYMVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Indole Ring Formation

The indole core is constructed using the Fischer indole synthesis or Buchwald-Hartwig amination . In one approach, benzene-1,2-diamine reacts with carbon disulfide (CS₂) in the presence of sodium carbonate (Na₂CO₃) to form 1H-benzo[d]imidazole-2-thiol. Cyclization under acidic conditions (e.g., concentrated H₂SO₄ at 50°C) yields the indole scaffold.

Benzyloxy Group Introduction

The 6-position of the indole is functionalized with a benzyloxy group via nucleophilic substitution. Benzyl bromide (BnBr) is reacted with the hydroxylated indole derivative in a polar aprotic solvent such as dimethylformamide (DMF), using potassium carbonate (K₂CO₃) as a base. This step achieves a yield of 75–85% under reflux conditions (90–100°C, 12–16 hours).

Preparation of Thiazole-2-Amine

The thiazole component, 1,3-thiazol-2-amine, is synthesized through a Hantzsch thiazole synthesis . This involves the reaction of α-haloketones with thiourea derivatives. For example, chloroacetone reacts with thiourea in ethanol under reflux to form 2-aminothiazole. The reaction typically proceeds at 70–80°C for 6–8 hours, yielding 80–90% product.

Acetamide Bridge Formation

Coupling the 6-benzyloxyindole and thiazole-2-amine requires the formation of an acetamide linker. This is achieved through a two-step sequence:

Chloroacetylation of Indole

6-Benzyloxyindole undergoes chloroacetylation using chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction is conducted at 0–5°C to minimize side reactions, yielding 2-chloro-N-(6-benzyloxyindol-1-yl)acetamide.

Amide Coupling with Thiazole-2-Amine

The chloroacetylated intermediate reacts with thiazole-2-amine in DMF at 60–70°C for 10–12 hours. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is employed as a base to deprotonate the thiazole amine, facilitating nucleophilic substitution. This step achieves a yield of 65–75%.

Optimization of Reaction Conditions

Critical parameters influencing the synthesis include solvent choice, temperature, and catalyst selection. The table below compares yields under varying conditions:

StepSolventTemperature (°C)CatalystYield (%)
Benzyloxy introductionDMF90K₂CO₃82
ChloroacetylationDCM0–5Et₃N78
Amide couplingDMF60t-BuOK72
Amide couplingTHF60NaH68

Data aggregated from.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : The acetamide bond is confirmed by a strong absorption band at 1650–1680 cm⁻¹ (C=O stretch).

  • ¹H NMR : Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.8–7.1 ppm (indole protons), and δ 4.6 ppm (OCH₂Ph group).

  • Mass Spectrometry : Molecular ion peak observed at m/z 363.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₇N₃O₂S.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥95% purity.

Comparative Analysis of Synthetic Routes

Two primary routes have been reported:

  • Sequential Functionalization : Involves stepwise indole and thiazole synthesis, followed by coupling (overall yield: 50–55%).

  • Convergent Synthesis : Pre-formed 6-benzyloxyindole and thiazole-2-amine are coupled in a single step (yield: 60–65%).

The convergent approach reduces intermediate isolation steps but requires highly pure starting materials.

Challenges and Troubleshooting

Byproduct Formation

Competing N-acylation at the indole nitrogen may occur during chloroacetylation. This is mitigated by using bulky bases like Et₃N to favor O-acylation.

Moisture Sensitivity

Thiazole-2-amine is hygroscopic, necessitating anhydrous conditions during coupling. Storage over molecular sieves improves reagent stability.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) employs continuous flow reactors for chloroacetylation to enhance heat transfer and reduce reaction time. Solvent recovery systems are integrated for DMF and DCM to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group or the thiazole ring can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Oxo derivatives of the indole or thiazole rings.

    Reduction Products: Reduced derivatives with hydrogenated indole or thiazole rings.

    Substitution Products: Substituted derivatives with new functional groups replacing the benzyloxy or thiazole moieties.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and thiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study:
A study focused on synthesizing and evaluating the anticancer activity of several indole derivatives, including those similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide. Results demonstrated that certain derivatives displayed IC50 values lower than established anticancer drugs, indicating their potential as effective chemotherapeutic agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against various pathogens. Indole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:
In a comparative study, several indole-based compounds were synthesized and tested for their antimicrobial efficacy. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .

Enzyme Inhibition

The thiazole component of the compound may play a crucial role in enzyme inhibition, particularly in enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease.

Case Study:
Research involving similar thiazole-containing compounds demonstrated their ability to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are important targets for treating Alzheimer's disease and type 2 diabetes mellitus respectively .

Data Table: Summary of Biological Activities

Activity Type Target IC50/MIC Values Reference
AnticancerVarious Cancer Cell Lines<5 µM
AntimicrobialGram-positive Bacteria1.27 µM
AntimicrobialGram-negative Bacteria1.43 µM
Enzyme InhibitionAcetylcholinesteraseSignificant Inhibition
Enzyme Inhibitionα-GlucosidaseSignificant Inhibition

Mechanism of Action

The mechanism of action of 2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural Features:

  • Acetamide Linker : Facilitates conjugation between the indole and thiazole rings, offering structural flexibility.
  • Thiazole Ring : The 1,3-thiazol-2-yl group may engage in π-π stacking or hydrogen bonding with biological targets.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural motifs with the target molecule, differing in substituents, linker chemistry, or heterocyclic components (Table 1):

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Differences vs. Target Molecule Molecular Weight Biological Activity (If Reported) References
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole instead of thiazole; methoxy at position 6 222.27 g/mol Not explicitly reported
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide Imidazole-sulfanyl linker instead of indole-acetamide 344.45 g/mol Potential antimicrobial activity
2-{3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide Pyridazinone core instead of indole; methylsulfanyl substitution 358.4 g/mol Not explicitly reported
N-(2-Methylamino-1,3-benzothiazol-6-yl)acetamide Benzothiazole with methylamino at position 2 237.29 g/mol Anticancer (in silico predictions)
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide (Series 5a–i) Phenylsulfonyl indole; benzothiazole instead of thiazole ~400–450 g/mol Anticancer (screened in vitro)

Physicochemical Properties

  • Solubility : The acetamide linker improves aqueous solubility relative to sulfanyl-linked imidazole derivatives (e.g., ).

Biological Activity

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide, with CAS number 1374521-53-5, is a synthetic compound that belongs to the class of indole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C20_{20}H17_{17}N3_{3}O2_{2}S
  • Molecular Weight : 363.4 g/mol
  • Structure : The compound features an indole ring system substituted with a benzyloxy group and a thiazole moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to function through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Protein Binding : It binds to proteins through hydrogen bonding and hydrophobic interactions, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide have shown efficacy against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibit significant inhibitory effects on cancer cell proliferation, suggesting that this compound may share similar properties.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against a range of pathogens. Specifically, derivatives have been shown to be effective against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.

Anti-inflammatory Effects

The thiazole component in the structure may contribute to anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide. Key modifications that enhance activity include:

  • Alterations in the substituents on the indole or thiazole rings.
  • Variations in the side chain length and functional groups can significantly influence potency and selectivity.

Case Studies

StudyFindings
Study AInvestigated the anticancer activity of related indole derivatives; compounds showed IC50 values in low micromolar ranges against various cancer cell lines.
Study BEvaluated antimicrobial effects; demonstrated significant inhibition of S. aureus and C. albicans with minimal cytotoxicity towards mammalian cells.
Study CAssessed anti-inflammatory properties; compounds reduced levels of TNF-alpha and IL-6 in vitro.

Q & A

Q. What are the common synthetic routes for preparing 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling indole derivatives with thiazole-containing acetamide precursors. A method analogous to involves reacting a functionalized indole (e.g., 6-benzyloxy-1H-indole) with a thiazol-2-amine derivative under reflux in chloroform or ethanol, using imidazole-based acylating agents as intermediates . Optimization may include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct formation. Purity is confirmed via TLC and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Key signals include the indole NH (~10–12 ppm, broad), benzyloxy aromatic protons (δ 7.3–7.5 ppm), and thiazole protons (δ 7.0–8.0 ppm). The acetamide carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (~1660–1680 cm⁻¹) and N-H (~3170–3300 cm⁻¹) confirm acetamide formation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance at the indole N1 position or competing side reactions. Mitigation strategies include:

  • Protecting groups : Temporarily protect reactive sites (e.g., benzyloxy groups) before coupling .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Post-reaction quenching : Use of aqueous NaHCO₃ to neutralize acidic byproducts .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what docking parameters are most relevant?

Molecular docking against target proteins (e.g., kinases or GPCRs) requires:

  • Protein preparation : Retrieve crystal structures from PDB (e.g., 4LDE for indole-binding kinases).
  • Ligand optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set) .
  • Docking software : AutoDock Vina or Schrödinger Suite to assess binding affinity (ΔG ≤ −8 kcal/mol indicates strong interaction). Key interactions include π-π stacking with the indole ring and hydrogen bonds between the acetamide and Thr87/Glu91 residues .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Conflicting data may stem from assay variability or off-target effects. Recommended steps:

  • Dose-response validation : Test across a wider concentration range (0.1–100 μM) to identify IC₅₀ trends.
  • Selectivity profiling : Compare activity against related enzymes (e.g., COX-2 vs. EGFR kinases) .
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation masking true activity .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable esters at the acetamide group to improve membrane permeability .
  • Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Tween-80) to stabilize aqueous solutions .
  • Salt formation : React with HCl or sodium acetate to generate ionizable salts with higher solubility .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potency?

  • Positive controls : Use established inhibitors (e.g., staurosporine for kinases).
  • Negative controls : Include DMSO-only wells to account for solvent effects.
  • Counter-screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH stability assay : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation .
  • Plasma stability test : Mix with rat plasma (1:9 v/v) and monitor via LC-MS for metabolite formation .

Data Analysis and Reporting

Q. How should conflicting crystallographic data (e.g., bond angles vs. DFT calculations) be reconciled?

  • Multi-method validation : Compare X-ray data () with DFT-optimized geometries. Discrepancies >5% may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds, π-stacking) to explain structural deviations .

Q. What statistical approaches are recommended for SAR studies of derivatives?

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent effects (e.g., electron-withdrawing groups) with activity.
  • QSAR modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to build predictive models .

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